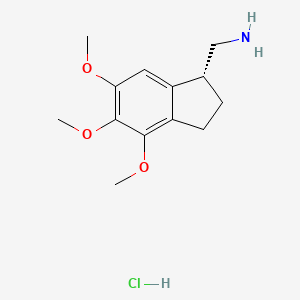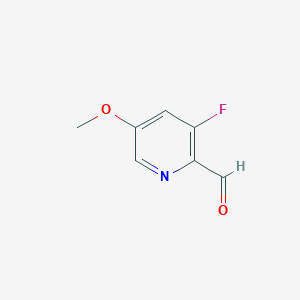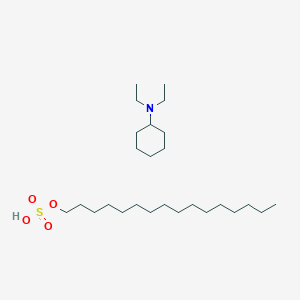
(R)-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H19NO3·HCl It is known for its unique structure, which includes a dihydroindenyl group substituted with three methoxy groups and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Indenyl Intermediate: The starting material, 4,5,6-trimethoxyindanone, undergoes a reduction reaction to form 4,5,6-trimethoxyindan.
Amination: The 4,5,6-trimethoxyindan is then subjected to an amination reaction using a suitable amine source, such as ammonia or an amine derivative, to introduce the methanamine group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, ®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in studies related to enzyme inhibition, receptor binding, or cellular signaling.
Medicine
In medicine, ®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of ®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- ®-(-)-1-(4-Methoxyphenyl)ethylamine hydrochloride
- ®-(-)-1-(3,4-Dimethoxyphenyl)ethylamine hydrochloride
- ®-(-)-1-(3,4,5-Trimethoxyphenyl)ethylamine hydrochloride
Uniqueness
®-(-)-(4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the dihydroindenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C13H20ClNO3 |
|---|---|
分子量 |
273.75 g/mol |
IUPAC 名称 |
[(1R)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3;/h6,8H,4-5,7,14H2,1-3H3;1H/t8-;/m0./s1 |
InChI 键 |
YDCKEHSTQKMOHP-QRPNPIFTSA-N |
手性 SMILES |
COC1=C(C(=C2CC[C@H](C2=C1)CN)OC)OC.Cl |
规范 SMILES |
COC1=C(C(=C2CCC(C2=C1)CN)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)

![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-](/img/structure/B13779795.png)

